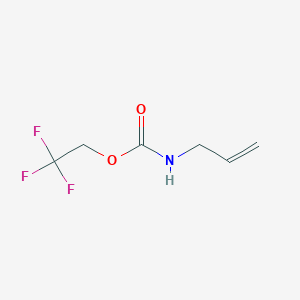
2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate” is a chemical compound with the molecular formula C6H8F3NO2 . It is also known as Carbamic acid, N-2-propen-1-yl-, 2,2,2-trifluoroethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight is 183.13 .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.209±0.06 g/cm3 . The predicted boiling point is 176.4±40.0 °C . The molecular formula is C6H8F3NO2 .Applications De Recherche Scientifique
Carbamate Group in Medicinal Chemistry
The carbamate group is a significant structural motif in many approved drugs and prodrugs. It has seen increasing use in medicinal chemistry, with many derivatives designed to interact with drug targets through their carbamate moiety. This highlights the relevance of compounds like 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate in drug design and medicinal chemistry (Ghosh & Brindisi, 2015).
Synthesis of Pyrrole Frameworks
Carbamates, including those similar to 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate, have been utilized in the synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters. This synthesis involves regioselective attacks on cations to form conjugated aminohex-4-en-2-ynoates, leading to pyrrole frameworks. This process is significant in organic synthesis (Ishikawa et al., 2006).
Direct Synthesis of Carbamate from Carbon Dioxide
The direct synthesis of carbamates from amines, silicate esters, and carbon dioxide, facilitated by potassium carbonate (K2CO3) as a catalyst, is a notable application. This approach has been particularly effective for both alkyl and aromatic amines, expanding the substrate scope for carbamate synthesis. This method has implications for sustainable chemistry and the efficient production of carbamates (Zhang et al., 2018).
Applications in Organic Chemistry
Trifluoromethylated compounds, like those derived from 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate, have found extensive applications in organic chemistry. This includes the synthesis of 4-azidotetrafluoroaniline, a new photoaffinity reagent, demonstrating the utility of trifluoromethylated carbamates in the development of novel organic compounds (Chehade & Spielmann, 2000).
Use in Agricultural Chemistry
Carbamates are also prominent in agricultural chemistry. For instance, the synthesis of polymeric and solid lipid nanoparticles for sustained release of carbendazim and tebuconazole demonstrates the application of carbamates in delivering agricultural chemicals efficiently and safely (Campos et al., 2015).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2H,1,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMVEWXRERMAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



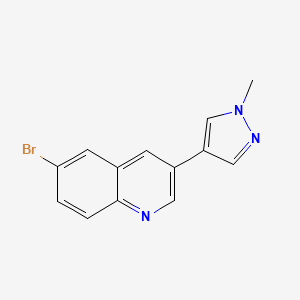
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)
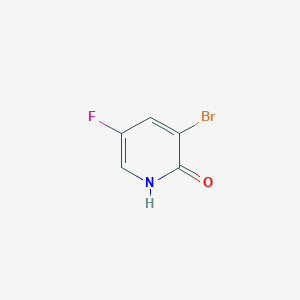
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)
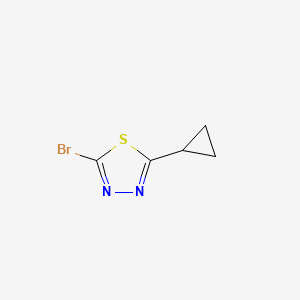
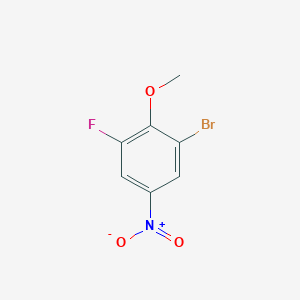
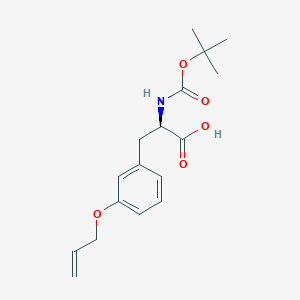
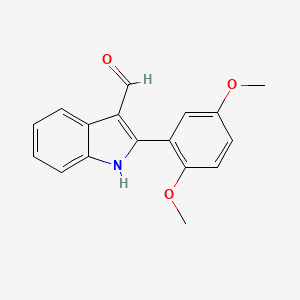
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)